molecular formula C13H19NO5 B2672326 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate CAS No. 2248175-40-6

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

Cat. No.: B2672326
CAS No.: 2248175-40-6
M. Wt: 269.297
InChI Key: WKOFRWBSSNQTAW-SNVBAGLBSA-N
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Description

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a synthetic compound belonging to the class of organic heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is typically synthesized through multi-step organic synthesis. The process usually begins with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and methyl groups via alkylation reactions. The formyl group is often introduced through a formylation reaction, which can be facilitated by reagents such as formic acid or formaldehyde. The dihydropyridine ring is then formed through catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale synthesis: : Employing automated equipment for the alkylation and formylation reactions to ensure consistency and efficiency.

  • Catalysts and reagents: : Utilizing high-purity catalysts and reagents to maintain the desired reaction conditions.

  • Purification techniques: : Implementing advanced purification methods such as column chromatography and recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the formyl group to a carboxylic acid.

  • Reduction: : Further reduction of the dihydropyridine ring to a tetrahydropyridine ring.

  • Substitution: : Electrophilic substitution at the pyridine ring positions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Employing reagents such as alkyl halides under basic conditions to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-carboxyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate.

  • Reduction: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-1,2,3,4-tetrahydro-2H-pyridine-1,2-dicarboxylate.

  • Substitution: : Formation of substituted pyridine derivatives with modified alkyl chains.

Scientific Research Applications

1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate has diverse applications in various scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

  • Industry: : Utilized in the development of novel materials with specific chemical properties for advanced technological applications.

Mechanism of Action

The mechanism by which 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate exerts its effects is through interactions with specific molecular targets:

  • Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. For instance, it could inhibit or activate particular enzymes, thereby altering metabolic processes.

  • Specific Pathways: : The pyridine moiety may play a role in binding to active sites, while the formyl and tert-butyl groups may influence the compound's overall binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar heterocyclic compounds, 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate offers unique structural features:

  • Unique Characteristics: : Its combination of tert-butyl, methyl, and formyl groups provides a distinct chemical profile that may enhance its reactivity and selectivity in various applications.

  • List of Similar Compounds: : Similar compounds may include 2,4-dimethylpyridine, 2-tert-butyl-4-methylpyridine, and 1,2-dicarboxylate-substituted pyridines.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOFRWBSSNQTAW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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